

# Spectroscopic Elucidation of 4-Bromo-2-fluoro-benzamidine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-fluoro-benzamidine

Cat. No.: B1524185

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This technical guide provides a comprehensive overview of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of **4-Bromo-2-fluoro-benzamidine**. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related compounds, offering a robust framework for researchers, scientists, and professionals in drug development.

## Introduction: The Structural Significance of 4-Bromo-2-fluoro-benzamidine

**4-Bromo-2-fluoro-benzamidine** (CAS No: 1100752-71-3) is a halogenated aromatic amidine with a molecular formula of  $C_7H_6BrFN_2$ . Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the halogen substituents and the biological activity often associated with the benzamidine moiety. [1] Accurate structural confirmation is paramount for its application, and this is achieved through a multi-faceted spectroscopic approach. This guide will delve into the expected spectral signatures of this molecule.

## Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis.

## Predicted Mass Spectral Data

The mass spectrum of **4-Bromo-2-fluoro-benzamidine** is expected to exhibit a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly equal abundance.<sup>[2][3]</sup>

Ion	Predicted m/z	Relative Abundance	Notes
$[\text{M}]^+$	216	~100%	Molecular ion with $^{79}\text{Br}$
$[\text{M}+2]^+$	218	~98%	Molecular ion with $^{81}\text{Br}$
$[\text{M}-\text{NH}_2]^+$	200/202	Variable	Loss of the amino group
$[\text{C}_7\text{H}_4\text{BrF}]^+$	188/190	Variable	Loss of the amidine group
$[\text{M}-\text{Br}]^+$	137	Variable	Loss of the bromine atom

## Experimental Protocol for MS Analysis

A standard protocol for the analysis of **4-Bromo-2-fluoro-benzamidine** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

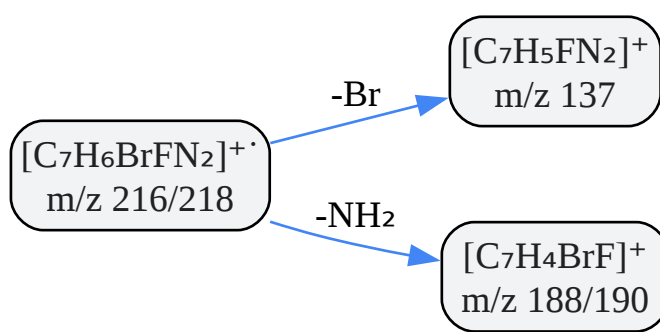
- **Sample Preparation:** Dissolve a small amount of the compound in a suitable volatile solvent, such as methanol or dichloromethane.
- **Injection:** Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC inlet.
- **Gas Chromatography:** Utilize a capillary column (e.g., HP-5ms) to separate the analyte from any impurities. A typical temperature program would be to hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.
- **Ionization:** In the mass spectrometer, subject the eluted compound to electron ionization at 70 eV.

- Mass Analysis: Scan a mass range of  $m/z$  50-300 to detect the molecular ion and its fragments.

## Interpretation of the Mass Spectrum

The most telling feature of the mass spectrum will be the pair of peaks for the molecular ion at  $m/z$  216 and 218, with nearly equal intensity, which is a hallmark of a monobrominated compound.[2][3] The fragmentation pattern will likely involve the loss of the bromine atom and cleavage of the amidine group, providing further confirmation of the structure.

## Visualization of the Proposed Fragmentation Pathway



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Caption: Proposed MS fragmentation of **4-Bromo-2-fluoro-benzamidine**.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

## Predicted IR Absorption Bands

The IR spectrum of **4-Bromo-2-fluoro-benzamidine** is expected to show characteristic absorption bands for the N-H, C=N, C-F, and C-Br bonds, as well as aromatic C-H and C=C vibrations.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
3400-3100	N-H	Stretching
1650-1630	C=N	Stretching
1600-1450	Aromatic C=C	Stretching
1250-1150	C-F	Stretching
700-600	C-Br	Stretching

The N-H stretching vibrations of the amidine group are expected to appear as broad bands in the region of 3400-3100 cm<sup>-1</sup>.<sup>[4]</sup> The C=N stretching vibration is a key indicator of the amidine functional group and is anticipated around 1650-1630 cm<sup>-1</sup>.<sup>[5]</sup> The presence of the C-F and C-Br bonds will be confirmed by absorptions in the fingerprint region.<sup>[6]</sup>

## Experimental Protocol for IR Analysis

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
- **Data Acquisition:** Place the sample in the IR spectrometer and record the spectrum over a range of 4000-400 cm<sup>-1</sup>.
- **Background Correction:** A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **4-Bromo-2-fluoro-benzamidine**, <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR will be particularly informative.

## Predicted <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum will show signals for the aromatic protons and the protons of the amidine group. The chemical shifts and coupling patterns of the aromatic protons will be

influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
Aromatic H	7.5 - 8.0	m	J(H,H), J(H,F)
Amidine NH <sub>2</sub>	8.5 - 9.5	br s	-

The aromatic region is expected to be complex due to coupling between the protons and with the fluorine atom. The amidine protons will likely appear as a broad singlet that may exchange with D<sub>2</sub>O.

## Predicted <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum will show signals for the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Carbon	Predicted Chemical Shift (ppm)
Aromatic C-F	160 - 165 (d, <sup>1</sup> J(C,F) ≈ 250 Hz)
Aromatic C-Br	115 - 120
Other Aromatic C	120 - 140
Amidine C=N	160 - 165

## Predicted <sup>19</sup>F NMR Spectral Data

<sup>19</sup>F NMR is a highly sensitive technique for observing fluorine-containing compounds.[7][8] A single signal is expected for the fluorine atom in **4-Bromo-2-fluoro-benzamidine**.

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
<sup>19</sup> F	-110 to -120	m

The chemical shift of the fluorine is influenced by its position on the aromatic ring. The signal will likely be a multiplet due to coupling with the aromatic protons.

## Experimental Protocol for NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- **Data Acquisition:** Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

## Visualization of Key NMR Correlations

4-Bromo-2-fluoro-benzamidine	<sup>1</sup> H NMR		<sup>13</sup> C NMR			<sup>19</sup> F NMR
	Aromatic Protons (7.5-8.0 ppm)	Amidine Protons (8.5-9.5 ppm)	C-F (160-165 ppm)	C-Br (115-120 ppm)	C=N (160-165 ppm)	Fluorine Signal (-110 to -120 ppm)

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